molecular formula C14H18F2N2O2 B13336681 tert-Butyl 8-amino-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 8-amino-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13336681
M. Wt: 284.30 g/mol
InChI Key: AJIFCQZDCJMFQR-UHFFFAOYSA-N
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Description

tert-Butyl 8-amino-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a tert-butyl group, amino group, and difluoro substituents, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-amino-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of Difluoro Substituents: This step may involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine sources.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the difluoro groups to mono-fluoro or hydrogen atoms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Isoquinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound may be investigated for its potential therapeutic applications. Isoquinoline derivatives have been explored as potential drug candidates for various diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 8-amino-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific biological or chemical activity. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the amino and difluoro groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, which lacks the tert-butyl, amino, and difluoro substituents.

    Quinoline: A structurally related compound with a nitrogen atom in the aromatic ring.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness

The uniqueness of tert-Butyl 8-amino-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific substituents, which may impart distinct chemical and biological properties. The tert-butyl group can provide steric hindrance, the amino group can participate in hydrogen bonding, and the difluoro groups can enhance lipophilicity and metabolic stability.

Properties

Molecular Formula

C14H18F2N2O2

Molecular Weight

284.30 g/mol

IUPAC Name

tert-butyl 8-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate

InChI

InChI=1S/C14H18F2N2O2/c1-13(2,3)20-12(19)18-7-9-10(14(15,16)8-18)5-4-6-11(9)17/h4-6H,7-8,17H2,1-3H3

InChI Key

AJIFCQZDCJMFQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=CC=C2N)C(C1)(F)F

Origin of Product

United States

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